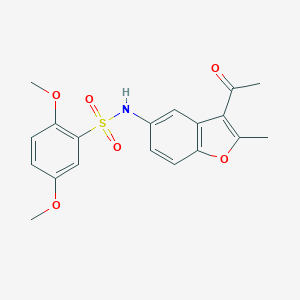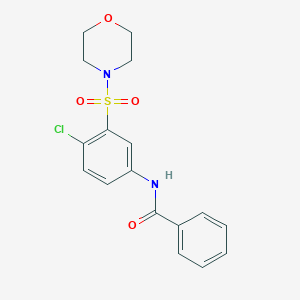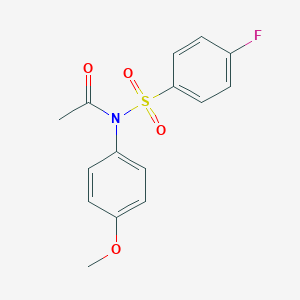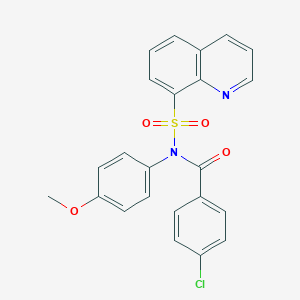![molecular formula C27H24N2O5S B280813 Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BQCA and belongs to the family of quinoline sulfonamides.
作用機序
BQCA acts as a positive allosteric modulator of mGluR1, which means it enhances the activity of this receptor. This receptor is a G protein-coupled receptor that is activated by the binding of glutamate. BQCA binds to a specific site on the receptor, which results in an increase in the affinity of the receptor for glutamate. This leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
BQCA has been reported to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. It has also been reported to have neuroprotective effects and to reduce the severity of motor symptoms in animal models of Parkinson's disease.
実験室実験の利点と制限
BQCA has several advantages for lab experiments. It is a highly specific and potent modulator of mGluR1, which makes it an ideal tool for studying the role of this receptor in various physiological processes. However, its use in lab experiments is limited by its high cost and the need for specialized equipment for its synthesis and purification.
将来の方向性
There are several future directions for the study of BQCA. One area of research is the development of more potent and selective modulators of mGluR1 for therapeutic applications. Another area of research is the investigation of the role of mGluR1 in various physiological processes, including pain, addiction, and depression. Additionally, the development of new synthetic methods for BQCA could lead to more cost-effective production and wider availability for research purposes.
Conclusion:
In conclusion, BQCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to obtain high yields, and it has been extensively studied for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the modulation of mGluR1, and it has various biochemical and physiological effects. While it has several advantages for lab experiments, its use is limited by its high cost and the need for specialized equipment. There are several future directions for the study of BQCA, including the development of more potent and selective modulators of mGluR1 and the investigation of its role in various physiological processes.
合成法
The synthesis of BQCA involves the reaction of 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid with butylamine, followed by the reaction of the resulting product with 8-quinolinesulfonyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in various scientific journals and has been optimized to obtain high yields of BQCA.
科学的研究の応用
BQCA has been extensively studied for its potential applications in various fields of scientific research. It has been reported to act as a selective allosteric modulator of metabotropic glutamate receptor subtype 1 (mGluR1). This receptor plays a crucial role in various physiological processes, including synaptic plasticity, learning, and memory. Therefore, BQCA has been investigated for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
分子式 |
C27H24N2O5S |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
butyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H24N2O5S/c1-3-4-15-33-27(30)24-17(2)34-26-20-12-6-5-11-19(20)22(16-21(24)26)29-35(31,32)23-13-7-9-18-10-8-14-28-25(18)23/h5-14,16,29H,3-4,15H2,1-2H3 |
InChIキー |
UIBVVPRILZVPAT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
正規SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)




![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)



![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
